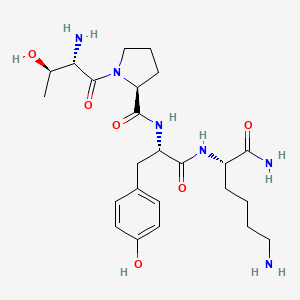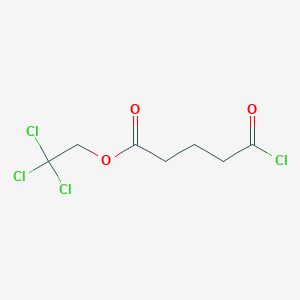
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate is an organic compound with the molecular formula C7H9Cl4O3 It is a derivative of pentanoic acid and is characterized by the presence of both trichloroethyl and chloro-oxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate typically involves the esterification of 5-chloro-5-oxopentanoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base to yield 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.
Substitution: Amines or thiols, organic solvents like ethanol or acetonitrile, room temperature to mild heating.
Major Products Formed
Hydrolysis: 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol.
Reduction: 5-chloro-5-hydroxypentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate involves its reactivity with nucleophiles. The ester bond can be cleaved by nucleophilic attack, leading to the release of 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol. The chloro groups can also undergo nucleophilic substitution, resulting in the formation of various substituted products. These reactions are facilitated by the electron-withdrawing effects of the trichloroethyl and chloro-oxo groups, which increase the electrophilicity of the carbon atoms involved.
Comparación Con Compuestos Similares
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate can be compared with other similar compounds such as:
Methyl 5-chloro-5-oxopentanoate: Lacks the trichloroethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 5-chloro-5-oxopentanoate: Similar to the methyl derivative but with an ethyl group, also less reactive compared to the trichloroethyl derivative.
2,2,2-Trichloroethyl 4-chloro-4-oxobutanoate: Shorter carbon chain, different reactivity profile due to the position of the chloro and oxo groups.
Propiedades
Número CAS |
143773-35-7 |
|---|---|
Fórmula molecular |
C7H8Cl4O3 |
Peso molecular |
281.9 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 5-chloro-5-oxopentanoate |
InChI |
InChI=1S/C7H8Cl4O3/c8-5(12)2-1-3-6(13)14-4-7(9,10)11/h1-4H2 |
Clave InChI |
PMRVCMKSEWPFQH-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)OCC(Cl)(Cl)Cl)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
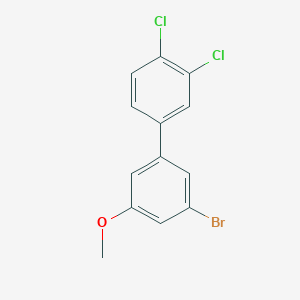
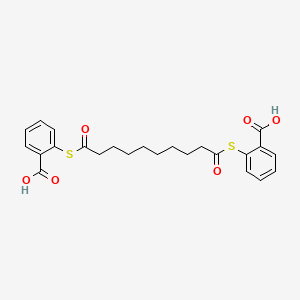
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)
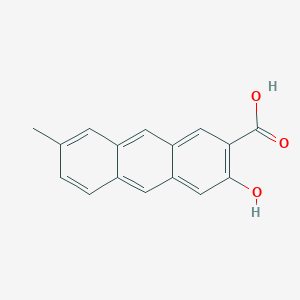
![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
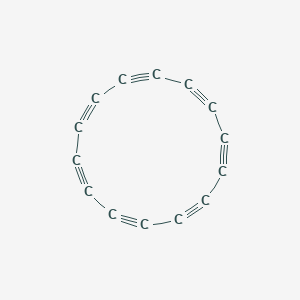
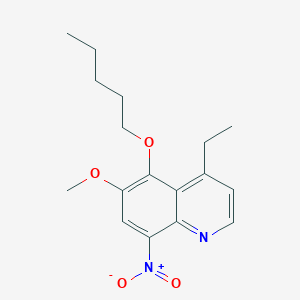
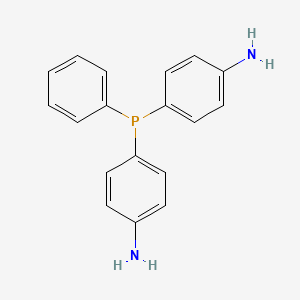
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
